molecular formula C9H15IN2O B2394246 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole CAS No. 1856020-36-4

3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole

Cat. No.: B2394246
CAS No.: 1856020-36-4
M. Wt: 294.136
InChI Key: VNUYMIFATGNVEA-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an ethoxymethyl group at the 3-position, an iodine atom at the 4-position, and a propyl group at the 1-position of the pyrazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced using ethoxymethyl chloride in the presence of a base such as sodium hydride.

    Iodination: The iodination at the 4-position can be achieved using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS).

    Propylation: The propyl group can be introduced via alkylation using propyl bromide or propyl iodide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxymethyl and propyl groups.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or amines can be formed.

    Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or alkanes.

    Coupling Products: Coupling reactions can produce biaryl compounds, alkenes, or alkynes.

Scientific Research Applications

3-(Ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxymethyl and propyl groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethyl)-4-iodo-1-propyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    3-(Ethoxymethyl)-4-bromo-1-propyl-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.

    3-(Ethoxymethyl)-4-iodo-1-butyl-1H-pyrazole: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

3-(Ethoxymethyl)-4-iodo-1-propyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. The ethoxymethyl group provides distinct electronic and steric properties, while the iodine atom offers unique reactivity in coupling reactions. The propyl group contributes to the compound’s hydrophobicity and overall molecular shape, influencing its interactions with biological targets and other molecules.

Properties

IUPAC Name

3-(ethoxymethyl)-4-iodo-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-5-12-6-8(10)9(11-12)7-13-4-2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUYMIFATGNVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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